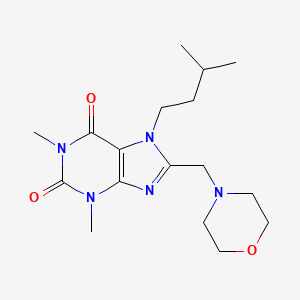

1,3-dimethyl-7-(3-methylbutyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

描述

1,3-Dimethyl-7-(3-methylbutyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-derived compound characterized by substitutions at the 1-, 3-, 7-, and 8-positions. The 1- and 3-positions are methylated, while the 7-position is substituted with a branched 3-methylbutyl group, and the 8-position features a morpholin-4-ylmethyl moiety. These structural features position it within a broader class of 1,3-dimethylxanthine derivatives, which are frequently modified to optimize pharmacokinetic and pharmacodynamic properties .

属性

IUPAC Name |

1,3-dimethyl-7-(3-methylbutyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O3/c1-12(2)5-6-22-13(11-21-7-9-25-10-8-21)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDUJGFYBUYWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1,3-dimethyl-7-(3-methylbutyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Molecular Structure

The molecular formula of the compound is with a molecular weight of 460.6 g/mol . The structure features a purine base with various substituents that may influence its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C27H34N5O2 |

| Molecular Weight | 460.6 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory , antioxidant , and antitumor properties.

Pharmacological Studies

- Anti-inflammatory Activity : Research indicates that the compound can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Antitumor Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. Specific mechanisms include the modulation of cell cycle progression and promotion of programmed cell death.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models showed that treatment with the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The results highlighted a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following administration.

Case Study 2: Antioxidant Activity

In a controlled experiment, the compound was tested for its ability to inhibit lipid peroxidation in rat liver homogenates. Results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting that it effectively protects against oxidative damage.

Case Study 3: Antitumor Activity

In vitro assays using human breast cancer cell lines revealed that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases. This suggests its potential utility in cancer therapy.

相似化合物的比较

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its 7-(3-methylbutyl) and 8-(morpholin-4-ylmethyl) substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Observations :

- 7-Substituent Influence : The 3-methylbutyl group in the target compound likely confers moderate lipophilicity compared to bulkier aromatic substituents (e.g., 3-phenylpropyl in ). This may enhance membrane permeability but reduce target specificity.

- Replacement with sulfanyl or piperidinyl groups alters electronic properties and binding affinities .

Physicochemical and Pharmacological Properties

- Solubility : The morpholine ring improves water solubility relative to purely alkyl or aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。